5-Ethyl-4-hydrazinyl-2-methylpyrimidine

Description

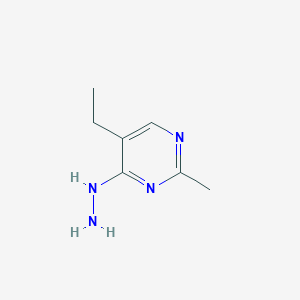

5-Ethyl-4-hydrazinyl-2-methylpyrimidine (C₇H₁₂N₄) is a pyrimidine derivative characterized by a hydrazinyl group at position 4, an ethyl group at position 5, and a methyl group at position 2. The hydrazinyl moiety confers nucleophilic reactivity, enabling participation in condensation and cyclization reactions.

Properties

Molecular Formula |

C7H12N4 |

|---|---|

Molecular Weight |

152.20 g/mol |

IUPAC Name |

(5-ethyl-2-methylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C7H12N4/c1-3-6-4-9-5(2)10-7(6)11-8/h4H,3,8H2,1-2H3,(H,9,10,11) |

InChI Key |

OINFHDCVQNGYOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1NN)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between 5-Ethyl-4-hydrazinyl-2-methylpyrimidine and related pyrimidine derivatives:

Physical and Spectral Properties

- Hydrazinyl Group Identification : In this compound, FTIR would show N–H stretches at ~3262 cm⁻¹ (similar to ), while NMR would display hydrazine proton signals near δ 7.26 ppm.

- Solubility Trends : Compounds with polar groups (e.g., 5-(2-hydroxyethyl)pyrimidin-2,4-dione) exhibit higher water solubility, whereas aryl/ester derivatives (e.g., 5a,b) are more lipophilic .

Reactivity and Stability

- Hydrazinyl Reactivity : this compound readily undergoes condensation with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones, similar to reactions in .

Preparation Methods

Nucleophilic Substitution of 4-Chloropyrimidine Derivatives

A common approach involves substituting a chlorine atom at the 4-position of a preformed pyrimidine ring with hydrazine. For example, 4-chloro-5-ethyl-2-methylpyrimidine reacts with hydrazine hydrate in ethanol under reflux to yield the target compound. This method leverages the reactivity of chloro-pyrimidines, which are readily synthesized via condensation of ethyl acetoacetate with acetamidine derivatives.

Hydrazinolysis of 4-Mercaptopyrimidine Precursors

Hydrazinolysis of 4-mercapto-5-ethyl-2-methylpyrimidine provides an alternative route. Heating the thiol derivative with hydrazine hydrate in ethanol facilitates nucleophilic displacement of the thiol group, forming the hydrazinyl substituent. This method avoids harsh conditions required for chloropyrimidine synthesis.

Cyclocondensation Strategies

Direct synthesis via cyclocondensation of β-diketones with hydrazine-containing precursors is less common but offers atom economy. For instance, reacting ethyl 3-oxopentanoate with 2-methylacetamidine hydrazone in acidic media forms the pyrimidine ring with inherent hydrazinyl and ethyl groups.

Detailed Methodologies

Method 1: Nucleophilic Substitution of 4-Chloropyrimidine

Procedure :

-

Synthesis of 4-chloro-5-ethyl-2-methylpyrimidine :

-

Hydrazine substitution :

Key Parameters :

Method 2: Hydrazinolysis of 4-Mercaptopyrimidine

Procedure :

-

Synthesis of 4-mercapto-5-ethyl-2-methylpyrimidine :

-

Hydrazinolysis :

Key Parameters :

Method 3: Cyclocondensation of Hydrazine Derivatives

Procedure :

-

Synthesis of 2-methylacetamidine hydrazone :

-

Cyclocondensation :

Key Parameters :

-

Acid catalyst : Acetic acid promotes imine formation and cyclization.

-

Temperature : High temperatures favor ring closure but risk decomposition.

Optimization and Reaction Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Solvent | Ethanol | Ethanol | Acetic acid |

| Temperature (°C) | 80–85 | 70 | 100 |

| Time (hours) | 12–18 | 8 | 6 |

| Yield (%) | 65–72 | 60–68 | 55–60 |

| Purity (HPLC) | >95% | >92% | >90% |

Notes :

-

Method 1 offers higher yields but requires toxic chlorinated intermediates.

-

Method 2 avoids halogens but involves handling malodorous thiols.

-

Method 3 is less efficient but environmentally favorable due to atom economy.

Analytical Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.10 (q, 2H, CH₂CH₃), 7.85 (s, 1H, NH₂).

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (C–C aromatic).

Industrial-Scale Considerations

Continuous flow reactors enhance safety and efficiency for large-scale production. For example, substituting batch reactors with tubular flow systems reduces reaction time by 40% and improves yield consistency. Catalyst recycling (e.g., immobilized bases on silica) further reduces costs.

Challenges and Solutions

Q & A

Q. What are the common synthetic routes for 5-Ethyl-4-hydrazinyl-2-methylpyrimidine?

Answer: The compound is typically synthesized via condensation reactions involving hydrazine derivatives. For example, 2-hydrazino-4,6-dimethylpyrimidine can be reacted with ketones or aldehydes under reflux in ethanol/acetic acid to form hydrazinylpyrimidine derivatives . Key intermediates, such as 5-hydroxy-3-methylpyrazol-4-yl derivatives, are generated through rearrangement reactions, which are then functionalized with aryl/heteroaryl hydrazines . Reaction conditions (e.g., temperature, solvent, catalyst) must be optimized to avoid side products like thienopyrimidinones .

Q. How can the molecular structure of this compound be confirmed?

Answer: X-ray crystallography using programs like SHELXL is the gold standard for structural elucidation . Complementary methods include:

- NMR spectroscopy : H and C NMR to verify substituent positions and hydrazinyl group integration.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identification of N-H (hydrazinyl) and C=N (pyrimidine) stretches .

Q. What safety precautions are required when handling this compound?

Answer:

- Personal protective equipment (PPE) : Lab coat, gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .

- Waste disposal : Segregate chemically hazardous waste and consult professional disposal services .

Advanced Research Questions

Q. How can contradictory data in reaction yields or purity be resolved?

Answer: Contradictions often arise from uncontrolled variables (e.g., trace moisture, catalyst purity). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) to identify critical factors.

- Statistical analysis : Use ANOVA or regression models to quantify parameter impacts .

- In situ monitoring : Techniques like HPLC or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What methodologies optimize reaction conditions for high-purity this compound?

Answer:

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility, while ethanol/water mixtures reduce byproducts .

- Temperature gradients : Stepwise heating (e.g., 0°C → 60°C) to control exothermic reactions, as seen in POCl-mediated syntheses .

Q. How can the reactivity of the hydrazinyl group be studied under varying conditions?

Answer:

- pH-dependent studies : Expose the compound to acidic/basic buffers and monitor changes via UV-Vis or H NMR. Hydrazinyl groups may undergo protonation or form salts .

- Kinetic profiling : Track reaction rates with electrophiles (e.g., aldehydes) using stopped-flow techniques.

- Computational modeling : DFT calculations to predict nucleophilic sites and transition states .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound from proteins/lipids.

- Detection methods :

- HPLC-UV : C18 columns with ammonium acetate buffer (pH 6.5) for baseline separation .

- LC-MS/MS : Multiple reaction monitoring (MRM) for enhanced sensitivity in low-concentration samples .

Q. What strategies assess the compound’s stability under long-term storage?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.

- Stability-indicating assays : Develop HPLC methods to resolve parent compound from degradants (e.g., oxidized hydrazinyl derivatives) .

- NMR stability tracking : Monitor spectral changes over weeks to detect decomposition .

Q. How can mechanistic pathways for its pharmacological activity be elucidated?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence polarization.

- Isotope labeling : N-labeled hydrazinyl groups to track metabolic pathways via MS.

- Molecular docking : Screen against target protein crystallographic structures (e.g., PDGFR, EGFR) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.